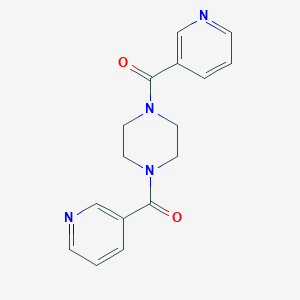













|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([OH:13])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[NH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1.[C:26](=O)([O-])[O-:27].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[C:26]([N:20]1[CH2:25][CH2:24][N:23]([C:5](=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=2)[CH2:22][CH2:21]1)(=[O:27])[C:16]1[CH:17]=[CH:18][CH:19]=[N:14][CH:15]=1 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
71.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
73.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
94.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
196 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 1-2 hr
|
|
Duration
|
1.5 (± 0.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
was dispensed gradually into the reaction mixture from a dropping funnel in which
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was maintained hot
|
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture was maintained at 90° C. for a additional 1-2 hr
|
|
Duration
|
1.5 (± 0.5) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with a total of 950 mml of chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
the chloroform extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the drying agent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the charcoal removed by filtration through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was reduced in volume to 400 ml whereupon crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
yielding the product with properties
|
|
Type
|
CUSTOM
|
|
Details
|
the preparation of this compound by a different procedure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)N1CCN(CC1)C(C1=CN=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 42.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |